Boronic acid, phenyl-, dimethyl ester
CAS No.: 13471-35-7
Cat. No.: VC20978082
Molecular Formula: C8H11BO2
Molecular Weight: 149.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13471-35-7 |
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Molecular Formula | C8H11BO2 |
Molecular Weight | 149.98 g/mol |
IUPAC Name | dimethoxy(phenyl)borane |
Standard InChI | InChI=1S/C8H11BO2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Standard InChI Key | MJMJJGCCNUPJBI-UHFFFAOYSA-N |
SMILES | B(C1=CC=CC=C1)(OC)OC |
Canonical SMILES | B(C1=CC=CC=C1)(OC)OC |
Introduction
Chemical Identity and Physical Properties
Boronic acid, phenyl-, dimethyl ester, also known by its IUPAC name dimethoxy(phenyl)borane, represents an important class of boron-containing organic compounds. It features a trigonal planar geometry around the boron atom, which is typical for sp²-hybridized boron compounds .
The compound is characterized by the following key physical and chemical properties:
Property | Value |
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CAS Number | 13471-35-7 |
Molecular Formula | C₈H₁₁BO₂ |
Molecular Weight | 149.983 g/mol |
Exact Mass | 150.085 |
IUPAC Name | dimethoxy(phenyl)borane |
LogP | 0.67460 |
Polar Surface Area (PSA) | 18.46000 |
Vapor Pressure | 0.545 mmHg at 25°C |
HS Code | 2931900090 |
The compound features a phenyl ring connected to a boron atom, which is further bonded to two methoxy groups. This structural arrangement contributes to its moderate lipophilicity, as indicated by its LogP value, suggesting balanced solubility properties in both polar and non-polar solvents .
The chemical identification of this compound is facilitated by several unique identifiers, including its canonical SMILES notation (B(C1=CC=CC=C1)(OC)OC) and InChI notation, which provide standardized representations of its molecular structure .
Structural Characteristics
The structural characteristics of Boronic acid, phenyl-, dimethyl ester are fundamental to understanding its chemical behavior and applications. The compound features a central boron atom with a phenyl group and two methoxy groups arranged in a trigonal planar geometry .
Molecular Configuration
The phenyl ring contributes aromaticity to the molecule, influencing its electronic properties and reactivity. The π-electrons of the phenyl ring can interact with the empty p-orbital on the boron atom, affecting the Lewis acidity of the boron center. This interaction plays a crucial role in determining the compound's reactivity in various chemical transformations .
Bonding and Electronic Structure
The boron atom in this compound possesses an empty p-orbital, which makes it function as a Lewis acid—readily accepting electron pairs from nucleophiles. This property is particularly important for its interactions with diols and other hydroxyl-containing molecules. Upon binding with a nucleophile, the trigonal planar geometry around the boron atom converts to a tetrahedral arrangement, changing the electronic distribution and reactivity of the molecule .
The two methoxy groups attached to the boron atom serve as ester functionalities, replacing the hydroxyl groups found in the parent phenylboronic acid. These methoxy groups enhance the stability of the compound compared to the free boronic acid while maintaining the essential reactivity of the boron center .
Synthesis and Preparation Methods
The synthesis of Boronic acid, phenyl-, dimethyl ester typically involves the esterification of phenylboronic acid with methanol or other methylating agents under appropriate conditions.
Common Synthetic Routes
Several methodologies have been developed for this transformation:
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Direct esterification with methanol in the presence of a dehydrating agent (molecular sieves or dean-stark apparatus)
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Reaction with trimethyl orthoformate, which serves both as a methylating agent and a water scavenger
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Azeotropic distillation methods using solvents like toluene to facilitate water removal and enhance conversion
Purification Techniques
The synthetic product typically requires purification steps such as recrystallization or column chromatography to remove unreacted starting materials and by-products. Proper storage in sealed containers under dry conditions is essential to maintain the integrity of the compound, as boronic esters can be sensitive to hydrolysis in the presence of moisture .
Chemical Reactivity and Mechanism of Action
The chemical reactivity of Boronic acid, phenyl-, dimethyl ester is primarily governed by the Lewis acidity of the boron center, which readily forms coordinate bonds with electron-rich species.
Diol Complexation
One of the most significant aspects of the compound's reactivity is its ability to form reversible covalent bonds with diols, particularly 1,2-diols found in carbohydrates and other biomolecules. This reaction proceeds through a condensation pathway, where the two hydroxyl groups of the diol displace the methoxy groups of the boronic ester, resulting in a cyclic boronate ester .
The equilibrium of this reaction is pH-dependent, with higher pH values generally favoring the formation of the boronate ester complex. Research using 11B NMR spectroscopy has confirmed that:
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Complexation typically requires pH values above the pKa of the boronic acid
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The pKa values change in the presence of diols
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11B NMR spectroscopy is particularly useful for monitoring these interconnected acidity and binding phenomena
Role in Carbon-Carbon Bond Formation
In the context of carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, Boronic acid, phenyl-, dimethyl ester can serve as a boron-containing nucleophile. The compound undergoes transmetallation with a transition metal catalyst (typically palladium), transferring the phenyl group to the metal center .
Applications in Research and Industry
Boronic acid, phenyl-, dimethyl ester has found diverse applications across research and industry sectors due to its unique chemical properties.
Organic Synthesis
The compound serves as a valuable reagent in organic synthesis, particularly in:
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Cross-coupling reactions (Suzuki-Miyaura coupling)
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Carbon-carbon bond formation
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Functional group transformations
Sensing Applications
The ability of the compound to form reversible complexes with diols has been exploited in the development of sensors for:
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Carbohydrates (glucose, fructose)
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Glycoproteins
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Other diol-containing biomolecules
These sensors operate based on measurable changes in properties such as fluorescence intensity upon binding with the target analyte .
Biomedical Applications
Research has explored the potential use of Boronic acid, phenyl-, dimethyl ester and related compounds in:
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Drug delivery systems utilizing pH-dependent binding with diols
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Targeting specific cellular components containing carbohydrates
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Enzyme inhibition, particularly against beta-lactamases that contribute to antibiotic resistance
Biochemical Properties and Interactions
The biochemical properties of Boronic acid, phenyl-, dimethyl ester are particularly relevant for its biological applications.
Interactions with Biomolecules
At the molecular level, interactions between this compound and biological diols are governed by several factors:
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Environmental pH (particularly important near physiological pH of 7.4)
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Specific structure of the target diol
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Electronic properties of the boron center
Research indicates that the compound can interact with various enzymes through binding to hydroxyl-containing amino acid residues or cofactors, potentially leading to enzyme inhibition or activation .
Cellular Effects
Studies have revealed that this compound may influence:
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Cell signaling pathways
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Gene expression
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Cellular metabolism
These effects appear to be complex and multifaceted, dependent on factors such as concentration, exposure time, and cell type .
Metabolic Regulation
Investigations into the compound's effects on glucose metabolism have suggested potential therapeutic applications for conditions like diabetes, where modulation of glucose-related pathways could provide clinical benefits .
Recent Research Findings
Recent scientific investigations have expanded our understanding of Boronic acid, phenyl-, dimethyl ester's properties and applications.
Spectroscopic Studies
Studies employing 11B NMR spectroscopy have been particularly valuable in elucidating the behavior of this compound under different conditions. Research has demonstrated that the chemical shift of the boron signal changes significantly as the boronic acid transforms into the boronate ester, allowing for the monitoring of these transformations across a range of pH values .
Applications in Antibiotic Enhancement
Investigations into the compound's role in enhancing the efficacy of antibiotics have provided valuable insights into potential strategies for combating antibiotic resistance. Research has demonstrated that boronic acids, including phenyl boronic acid derivatives, can enhance the effectiveness of beta-lactam antibiotics against resistant bacterial strains by inhibiting beta-lactamases .
Development of Smart Materials
Recent research has explored the incorporation of boronic esters into polymeric systems, creating materials with glucose-responsive properties that operate under physiological conditions. These smart materials have potential applications in controlled drug delivery, particularly for insulin administration in the treatment of diabetes .
According to studies by Matsumoto et al., glucose-responsive polymers bearing phenylborate derivatives can operate under physiological conditions (pH 7.4, 37°C), making them promising candidates for self-regulated insulin delivery systems .
Analytical Methods for Characterization
Various analytical techniques have been employed to characterize Boronic acid, phenyl-, dimethyl ester and study its interactions with other molecules.
Nuclear Magnetic Resonance Spectroscopy
11B NMR spectroscopy has proven particularly valuable for studying this compound. The chemical shift of the boron atom provides information about its chemical environment, allowing researchers to monitor transformations such as the conversion from trigonal to tetrahedral geometry upon binding with diols .
Chromatographic Techniques
High-performance liquid chromatography (HPLC) and gas chromatography (GC) have been used for the separation and quantification of Boronic acid, phenyl-, dimethyl ester and its derivatives. These techniques are especially important for assessing the purity of synthesized compounds and monitoring reactions involving this boronic ester.
Mass Spectrometry
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of Boronic acid, phenyl-, dimethyl ester, aiding in its identification and structural characterization. The exact mass measurement (150.085) serves as an important parameter for analytical identification .
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